molecular formula C28H33N3O10 B610205 (2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid CAS No. 37106-99-3

(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B610205
CAS No.: 37106-99-3
M. Wt: 571.6 g/mol
InChI Key: SPJRPARYTUBINA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid involves several steps, typically starting with the core structure of tetracycline. The synthetic route includes the introduction of a proline moiety to the tetracycline backbone. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. .

Scientific Research Applications

(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid involves its interaction with bacterial ribosomes. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition of protein synthesis leads to the bacteriostatic effect, where bacterial growth is halted . The molecular targets include the bacterial ribosomal RNA and associated proteins, which are crucial for protein synthesis .

Comparison with Similar Compounds

(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid is part of the tetracycline family, which includes compounds such as tetracycline, doxycycline, and minocycline. These compounds share a common tetracyclic structure but differ in their functional groups and pharmacological properties . This compound is unique due to the presence of the proline moiety, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

CAS No.

37106-99-3

Molecular Formula

C28H33N3O10

Molecular Weight

571.6 g/mol

IUPAC Name

1-[[[4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C28H33N3O10/c1-27(40)12-6-4-8-16(32)17(12)21(33)18-13(27)10-14-20(30(2)3)22(34)19(24(36)28(14,41)23(18)35)25(37)29-11-31-9-5-7-15(31)26(38)39/h4,6,8,13-15,20,32-33,36,40-41H,5,7,9-11H2,1-3H3,(H,29,37)(H,38,39)

InChI Key

SPJRPARYTUBINA-UHFFFAOYSA-N

SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5C(=O)O)N(C)C)O

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5C(=O)O)N(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Prolinomethyltetracycline;  PM-TC;  PM TC;  PMTC; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid

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